molecular formula C18H19N5O3S B2546706 8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 313530-94-8

8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2546706
CAS No.: 313530-94-8
M. Wt: 385.44
InChI Key: FNGLLPPNVFOTGL-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₁₈H₁₉N₅O₃S, molecular weight: 385.44) is a purine-2,6-dione derivative characterized by a 1,3-benzoxazol-2-ylthio group at the 8-position, an isopentyl chain at N7, and a methyl group at N3 . Its structural uniqueness lies in the combination of a sulfur-linked benzoxazole moiety and branched alkyl substitutions, which may enhance lipophilicity and target-binding interactions.

Properties

IUPAC Name

8-(1,3-benzoxazol-2-ylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-10(2)8-9-23-13-14(22(3)16(25)21-15(13)24)20-17(23)27-18-19-11-6-4-5-7-12(11)26-18/h4-7,10H,8-9H2,1-3H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGLLPPNVFOTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SC3=NC4=CC=CC=C4O3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 2-aminophenol with various aldehydes, acids, or their derivatives to form the benzoxazole ring . The reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

8-(1,3-Benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethylformamide, and sometimes the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups onto the compound .

Mechanism of Action

The mechanism of action of 8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can interact with metal ions or other biomolecules, while the purine scaffold can mimic natural nucleotides, potentially interfering with nucleic acid synthesis or function . These interactions can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 8-Position

The 8-position is critical for modulating biological activity. Key analogs include:

Compound Name 8-Substituent Molecular Formula Molecular Weight Key Findings/Activity References
Target Compound 1,3-Benzoxazol-2-ylthio C₁₈H₁₉N₅O₃S 385.44 Linked to TNF-α modulation; benzoxazole may enhance aromatic stacking in binding pockets.
8-(sec-Butylthio)-7-isopentyl-3-methyl-... sec-Butylthio C₁₇H₂₅N₄O₂S 385.47 Similar MW but reduced steric bulk at 8-position; lower TNF-α affinity reported in preliminary assays.
8-(Decylsulfanyl)-7-isopentyl-3-methyl-... Decylsulfanyl C₂₁H₃₃N₄O₂S 408.60 Increased lipophilicity (XLogP3: 6.4 vs. ~5.0 for target compound); potential for prolonged half-life but reduced solubility.
8-(Benzylamino)-7-isopentyl-3-methyl-... Benzylamino C₁₈H₂₃N₅O₂ 341.42 Amino group introduces H-bond donor capacity; moderate DPP-4 inhibition (IC₅₀ ~150 nM) vs. no DPP-4 data for target compound.

Modifications at the 7- and 3-Positions

  • 7-Isopentyl vs. 7-Benzyl/Chlorobenzyl: 7-(2-Chlorobenzyl)-8-(isopentylthio)-3-methyl-... 7-Benzyl-1,3-dimethyl-8-phenyl-... (C₂₀H₁₈N₄O₂, MW 346.39): Aromatic 7-benzyl substitution enhances π-π interactions in kinase inhibitors but diminishes TNF-α affinity compared to the target compound .
  • N3-Methyl vs. N3-Alkyl: 3-Ethyl-8-mercapto-1-((tetrahydro-2H-pyran-4-yl)methyl)-... (C₁₃H₁₉N₅O₃S, MW 333.39): Larger N3-ethyl group reduces solubility but improves adenosine A2A receptor binding (Ki = 12 nM vs. >100 nM for N3-methyl analogs) .

Pharmacological and Physicochemical Profiling

Physicochemical Properties

Property Target Compound 8-(Decylsulfanyl) Analog 7-(2-Chlorobenzyl) Analog
LogP (Predicted) ~5.0 6.4 4.8
Hydrogen Bond Acceptors 5 4 5
Rotatable Bonds 8 13 9
Topological Polar Surface Area (Ų) 92.5 89.2 94.3

Biological Activity

The compound 8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a purine backbone substituted with a benzoxazole moiety and an isopentyl group. Its molecular formula is C15H18N4O2SC_{15}H_{18}N_4O_2S, and it has a molecular weight of approximately 318.39 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Research indicates that the compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in nucleotide metabolism, which can affect cellular proliferation and apoptosis.
  • Antioxidant Properties : The presence of the benzoxazole ring contributes to its antioxidant activity, potentially reducing oxidative stress in cells.

Pharmacological Effects

  • Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. It appears to modulate pathways related to cell survival and death, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Neuroprotective Effects : There is emerging evidence supporting its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Case Study 1 : In a study involving human cancer cell lines (e.g., A549 lung cancer cells), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
  • Case Study 2 : Animal models of inflammation showed that administration of the compound led to reduced paw edema and lower levels of inflammatory markers in serum, suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cellsStudy 1
Anti-inflammatoryReduces inflammation markersStudy 2
NeuroprotectiveProtects neurons in models of injuryEmerging Study

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield and purity?

The synthesis typically involves multi-step nucleophilic substitution and heterocyclic functionalization. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic thiol-benzoxazole coupling .
  • Temperature control : Reactions often require low temperatures (0–5°C) to suppress side reactions during thioether bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is used to isolate the final product . Example protocol:
StepReagents/ConditionsPurposeYield Range
17-Isopentyl-3-methylxanthine + Lawesson’s reagentThiolation at C860–75%
22-Mercaptobenzoxazole, K₂CO₃, DMF, 0°CBenzoxazole-thioether coupling50–65%

Q. How is the compound structurally characterized, and what analytical methods are essential?

  • Spectroscopy :
  • FTIR : Peaks at ~1690 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) confirm purine-dione and thioether moieties .
  • NMR : 1H^1H NMR shows singlet peaks for methyl groups (~δ 3.2–3.5 ppm) and multiplet signals for isopentyl chains (~δ 1.5–2.1 ppm) .
    • Mass spectrometry : High-resolution MS (e.g., HR-ESI) validates the molecular formula (e.g., C₂₁H₂₄N₄O₃S) with <2 ppm error .

Q. What preliminary biological activities have been reported?

Early studies suggest interactions with purine-binding enzymes (e.g., phosphodiesterases, kinases) due to structural mimicry of adenosine . In vitro assays show:

  • Moderate inhibition of PDE4B (IC₅₀ ~5–10 µM) in cAMP regulation studies .
  • Low cytotoxicity (IC₅₀ >50 µM) in HEK293 cell lines, indicating potential therapeutic windows .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like sulfoxide derivatives?

  • Optimized reaction atmosphere : Conduct thiol coupling under inert gas (N₂/Ar) to prevent oxidation of the thioether to sulfoxide .
  • Catalytic additives : Use catalytic CuI (5 mol%) to accelerate C-S bond formation and reduce reaction time .
  • Real-time monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., PDE4B inhibition ranging from 5–25 µM) may arise from:

  • Assay variability : Standardize protocols (e.g., substrate concentration, buffer pH) .
  • Compound stability : Test for degradation under assay conditions via LC-MS .
  • Protein isoform specificity : Use isoform-specific PDE4B constructs to eliminate cross-reactivity .

Q. What computational strategies predict binding modes with nucleotide-processing enzymes?

  • Molecular docking : Use AutoDock Vina with PDE4B (PDB: 3G4G) to model the benzoxazole-thioether moiety’s interaction with the catalytic pocket .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds with Gln⁴⁴³ and Tyr⁴⁰³ .
  • SAR analysis : Compare with analogs (e.g., 8-benzimidazole-thio derivatives) to identify critical substituents for affinity .

Q. How does the compound’s reactivity differ from structurally related purine-dione derivatives?

A comparative analysis (see table) highlights its unique benzoxazole-thioether group:

CompoundKey SubstituentReactivity Profile
Target compound8-(Benzoxazol-2-ylthio)Electrophilic at C2/C6 due to electron-withdrawing benzoxazole
8-Benzimidazole analog8-(Benzimidazol-2-ylthio)Nucleophilic susceptibility at N1 due to lone pair delocalization
8-Thioguanine derivative8-SHProne to oxidation without aromatic stabilization

Methodological Recommendations

  • Scale-up synthesis : Transition from batch to continuous flow systems to maintain temperature control and reduce purification steps .
  • In vivo profiling : Use zebrafish models for preliminary toxicity and bioavailability studies, leveraging their translucency for real-time metabolic tracking .

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